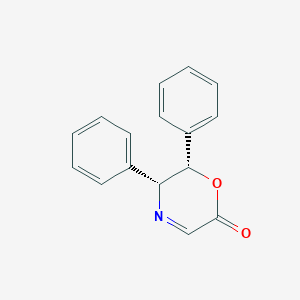
(5R,6S)-5,6-Diphenyl-5,6-dihydro-2H-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6S)-5,6-Diphenyl-5,6-dihydro-2H-1,4-oxazin-2-one is a chiral compound with significant interest in the field of organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-5,6-Diphenyl-5,6-dihydro-2H-1,4-oxazin-2-one typically involves the reaction of (1S,2S)-2-chloro-1,2-diphenylethanol with glycine . The reaction proceeds under specific conditions to ensure the formation of the desired chiral product. The process involves careful control of temperature, pH, and reaction time to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters and purification techniques is crucial to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(5R,6S)-5,6-Diphenyl-5,6-dihydro-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinone ring into other functional groups, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where specific substituents on the phenyl rings or the oxazinone ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5R,6S)-5,6-Diphenyl-5,6-dihydro-2H-1,4-oxazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving oxazinone derivatives.
Medicine: The compound’s potential pharmacological properties are explored for developing new therapeutic agents.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (5R,6S)-5,6-Diphenyl-5,6-dihydro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors, leading to modulation of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R,6S)-5,6-Dihydroxy-5,6-dihydrothymidine: A compound with a similar oxazinone ring structure but different functional groups.
(5R,6S)-EpETrE: An epoxy fatty acid with structural similarities but distinct chemical properties.
(1R,2S,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]pyruvic acid: Another compound with a related bicyclic structure.
Uniqueness
(5R,6S)-5,6-Diphenyl-5,6-dihydro-2H-1,4-oxazin-2-one is unique due to its specific chiral configuration and the presence of diphenyl groups. These features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its utility in asymmetric synthesis further highlight its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
211990-36-2 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(2S,3R)-2,3-diphenyl-2,3-dihydro-1,4-oxazin-6-one |
InChI |
InChI=1S/C16H13NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11,15-16H/t15-,16+/m1/s1 |
InChI-Schlüssel |
UCEBNZDXUQMDTQ-CVEARBPZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=O)C=N2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(OC(=O)C=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


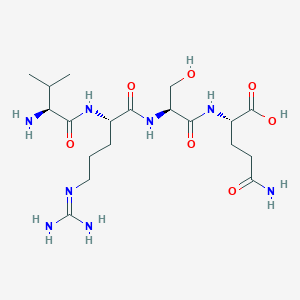
![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)
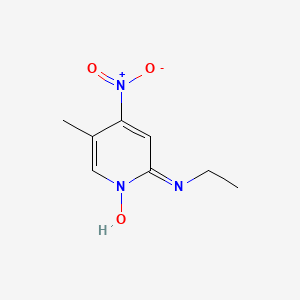
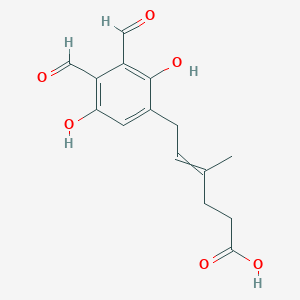
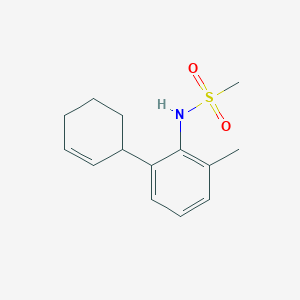
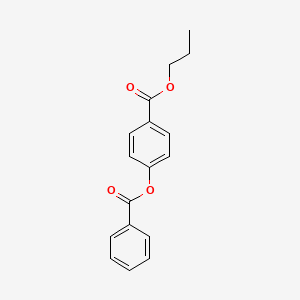

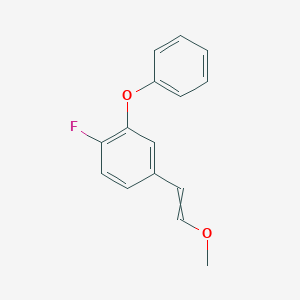
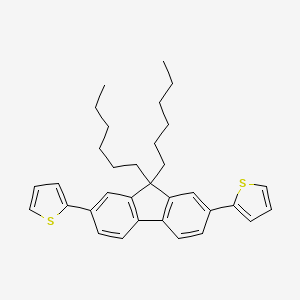

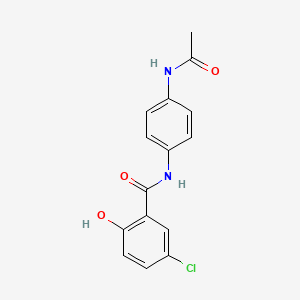
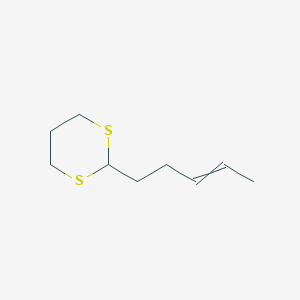
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
